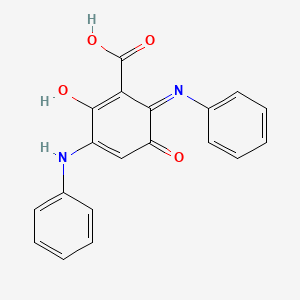
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two phenylamino groups and a carboxylic acid group attached to a cyclohexadiene ring with two keto groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid typically involves the oxidative coupling of dihydroxybenzoic acid with aniline. One common method includes dissolving dihydroxybenzoic acid in a phosphate buffer and adding potassium ferricyanide as an oxidizing agent, followed by the addition of aniline. The reaction mixture is stirred overnight to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenylamino groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The keto groups can also participate in redox reactions, altering the redox state of the target molecules and affecting their biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxybenzoic Acid: A precursor in the synthesis of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid.
Aniline: Another precursor used in the synthesis.
Quinone Derivatives: Structurally similar compounds with different oxidation states.
Uniqueness
This compound is unique due to its combination of phenylamino groups and keto groups on a cyclohexadiene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H14N2O4 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
3-anilino-2-hydroxy-5-oxo-6-phenyliminocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C19H14N2O4/c22-15-11-14(20-12-7-3-1-4-8-12)18(23)16(19(24)25)17(15)21-13-9-5-2-6-10-13/h1-11,20,23H,(H,24,25) |
Clave InChI |
DRCXEUYBLRVLTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=O)C(=NC3=CC=CC=C3)C(=C2O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
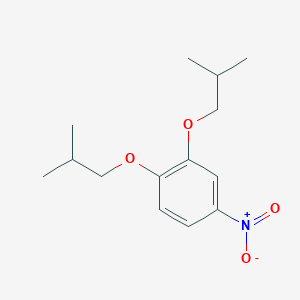
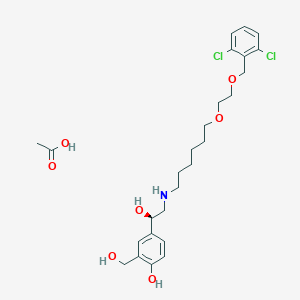
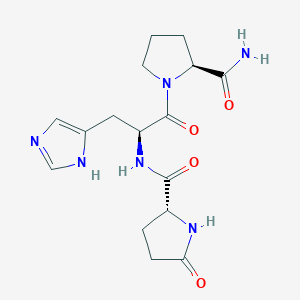
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)
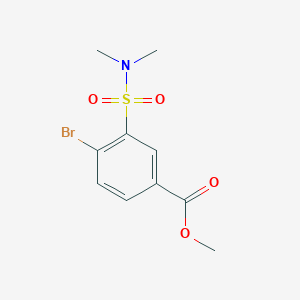
![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)

![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)

![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)
